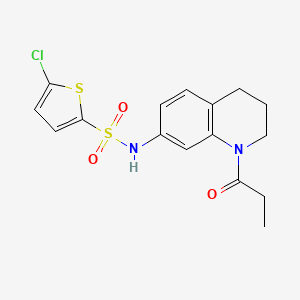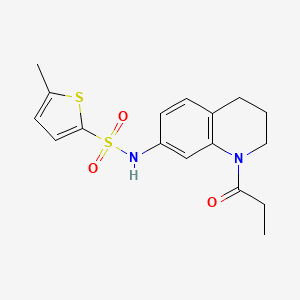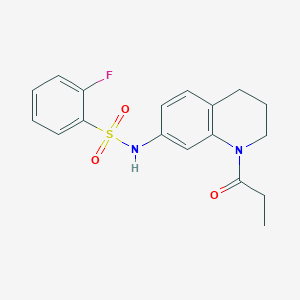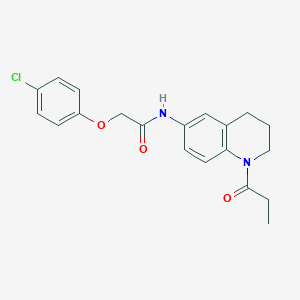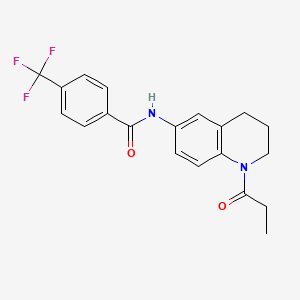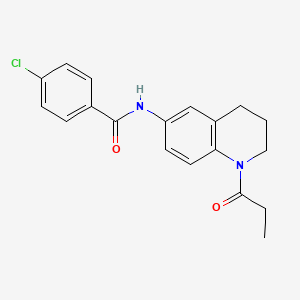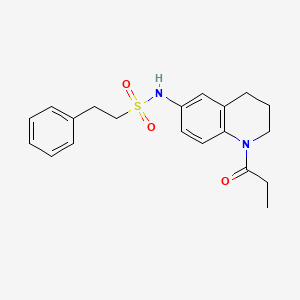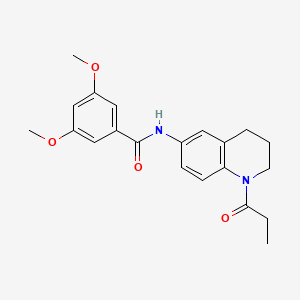
3,5-dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, or 3,5-DMPT, is a novel chemical compound of interest for its potential applications in scientific research. 3,5-DMPT is a member of the quinoline family of compounds and is known to possess a variety of biological activities. It has been studied for its potential to modulate the activity of certain neurotransmitters, such as serotonin and dopamine, in the brain. Additionally, 3,5-DMPT has been explored as a possible tool to study the effects of drugs on the central nervous system. This article will provide an overview of 3,5-DMPT, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
3,5-DMPT has been studied for its potential to modulate the activity of certain neurotransmitters, such as serotonin and dopamine, in the brain. It has been suggested that 3,5-DMPT may be useful in the study of the effects of drugs on the central nervous system, as well as in the development of new drugs to treat psychiatric and neurological disorders. Additionally, 3,5-DMPT has been explored as a possible tool to study the role of serotonin in the regulation of appetite and food intake.
Mecanismo De Acción
The mechanism of action of 3,5-DMPT is not fully understood, however, it is believed to act as an agonist of serotonin and dopamine receptors in the brain. Specifically, 3,5-DMPT is thought to bind to serotonin receptors 5-HT1A and 5-HT2A, as well as dopamine receptors D1 and D2.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-DMPT have not been extensively studied, however, some preliminary studies suggest that it may be useful in the treatment of certain psychiatric and neurological disorders. Specifically, 3,5-DMPT has been shown to reduce anxiety and depression-like behaviors in animal models. Additionally, 3,5-DMPT has been suggested to have neuroprotective and anti-inflammatory effects, as well as to have the potential to reduce the risk of stroke and ischemic injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3,5-DMPT in laboratory experiments has several advantages, including its high solubility in aqueous solutions, low toxicity, and its ability to modulate the activity of certain neurotransmitters in the brain. Additionally, 3,5-DMPT is relatively easy to synthesize and is commercially available. However, it is important to note that the use of 3,5-DMPT in laboratory experiments is limited by its lack of specificity for certain receptors and its relatively low potency.
Direcciones Futuras
Given the potential of 3,5-DMPT to modulate the activity of certain neurotransmitters in the brain, there is a need for further research to explore its potential applications in the treatment of psychiatric and neurological disorders. Additionally, further research is needed to better understand the biochemical and physiological effects of 3,5-DMPT and to explore its potential as a tool to study the role of serotonin in the regulation of appetite and food intake. Finally, more research is needed to identify the exact mechanism of action of 3,5-DMPT and to identify new compounds with similar effects that may be more specific and/or more potent.
Métodos De Síntesis
3,5-DMPT can be synthesized in a two-step process. First, the compound 6-chloro-3,5-dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is synthesized through a condensation reaction between 1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl chloride and 3,5-dimethoxyaniline. Second, the compound is then hydrolyzed using a base, such as sodium hydroxide, to yield 3,5-DMPT.
Propiedades
IUPAC Name |
3,5-dimethoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-4-20(24)23-9-5-6-14-10-16(7-8-19(14)23)22-21(25)15-11-17(26-2)13-18(12-15)27-3/h7-8,10-13H,4-6,9H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFHJQDJDMOAJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6570253.png)
